REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:24])=[C:6]([CH:23]=1)[C:7]([NH:9][C:10]1[C:20]([CH3:21])=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][C:11]=1[CH3:22])=[O:8].[O:25]1[C:29]2([CH2:34][CH2:33][NH:32][CH2:31][CH2:30]2)[O:28][CH2:27][CH2:26]1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[O:25]1[C:29]2([CH2:34][CH2:33][N:32]([C:2]3[CH:3]=[CH:4][C:5]([CH3:24])=[C:6]([CH:23]=3)[C:7]([NH:9][C:10]3[C:20]([CH3:21])=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][C:11]=3[CH3:22])=[O:8])[CH2:31][CH2:30]2)[O:28][CH2:27][CH2:26]1 |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)NC2=C(C=C(C(=O)OCC)C=C2C)C)C1)C
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCNCC2
|
Name
|
Cs2CO3
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
119.7 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is purged with nitrogen for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction is cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
diluted with ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by flash chromatography (silica gel)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCN(CC2)C=2C=CC(=C(C(=O)NC1=C(C=C(C(=O)OCC)C=C1C)C)C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 36.2% | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |